Product packaging for 3,4-Difluoro-N-(thiazol-5-ylmethyl)aniline(Cat. No.:)

3,4-Difluoro-N-(thiazol-5-ylmethyl)aniline

Cat. No.: B13296790
M. Wt: 226.25 g/mol
InChI Key: KIUPEVHBKQIQHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3,4-Difluoro-N-(thiazol-5-ylmethyl)aniline (CAS Number: 1341088-16-1 ) is a high-purity chemical building block designed for use in medicinal chemistry and drug discovery research. This compound features a molecular formula of C 10 H 8 F 2 N 2 S and a molecular weight of 226.25. This aniline derivative is structurally characterized by a thiazole ring linked via a methylene bridge to a 3,4-difluoro-substituted aniline group. The thiazole moiety is a privileged scaffold in medicinal chemistry, known for its presence in a wide range of biologically active molecules and its versatility in interactions with biological targets . Thiazole-containing compounds have demonstrated significant pharmacological potential , including anti-cancer, anti-HIV, antibiotic, and neurological activities . The incorporation of fluorine atoms on the aniline ring is a common strategy in lead optimization, as it can influence the compound's electronegativity, metabolic stability, and membrane permeability. Researchers value this compound primarily as a versatile synthetic intermediate for the construction of more complex molecules. Its structure makes it particularly valuable for exploring structure-activity relationships (SAR) in the development of novel therapeutic agents. The compound is supplied for research applications only. Please note: This product is intended for research purposes and is not for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8F2N2S B13296790 3,4-Difluoro-N-(thiazol-5-ylmethyl)aniline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H8F2N2S

Molecular Weight

226.25 g/mol

IUPAC Name

3,4-difluoro-N-(1,3-thiazol-5-ylmethyl)aniline

InChI

InChI=1S/C10H8F2N2S/c11-9-2-1-7(3-10(9)12)14-5-8-4-13-6-15-8/h1-4,6,14H,5H2

InChI Key

KIUPEVHBKQIQHZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NCC2=CN=CS2)F)F

Origin of Product

United States

Advanced Spectroscopic and Structural Characterization Techniques for Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of an organic molecule by probing the magnetic properties of atomic nuclei.

¹H NMR Spectral Analysis

Proton (¹H) NMR spectroscopy provides information about the number of different types of protons, their electronic environment, and their proximity to other protons. For 3,4-Difluoro-N-(thiazol-5-ylmethyl)aniline, the ¹H NMR spectrum would be expected to show distinct signals for the protons on the difluorophenyl ring, the thiazole (B1198619) ring, the methylene (B1212753) bridge, and the amine group.

Expected ¹H NMR Data:

ProtonsExpected Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Aromatic-H (Difluorophenyl)6.8 - 7.2m-
Thiazole-H (C2-H)~8.7s-
Thiazole-H (C4-H)~7.6s-
Methylene-CH₂~4.5d~5-7
Amine-NH4.0 - 5.0t~5-7

Note: The chemical shifts and coupling constants are estimations and can vary based on the solvent and experimental conditions.

¹³C NMR Spectral Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information about the different carbon environments within a molecule. The spectrum for this compound would display separate signals for each unique carbon atom in the difluorophenyl and thiazole rings, as well as the methylene carbon. The carbons directly bonded to fluorine would exhibit splitting due to C-F coupling.

Expected ¹³C NMR Data:

Carbon AtomExpected Chemical Shift (δ, ppm)
Aromatic C-F145 - 155 (d, ¹JCF)
Aromatic C-N140 - 150
Aromatic C-H105 - 120
Thiazole C2~150
Thiazole C4~120
Thiazole C5~140
Methylene CH₂40 - 50

Note: Chemical shifts are approximate. 'd' indicates a doublet due to coupling with fluorine.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H bond of the secondary amine, C-H bonds of the aromatic rings and methylene group, C=C and C=N bonds of the aromatic and thiazole rings, and the C-F bonds.

Expected FT-IR Data:

Functional GroupExpected Wavenumber (cm⁻¹)Intensity
N-H Stretch (Secondary Amine)3350 - 3450Medium
Aromatic C-H Stretch3000 - 3100Medium
Aliphatic C-H Stretch (CH₂)2850 - 2960Medium
C=C Stretch (Aromatic)1500 - 1600Strong
C=N Stretch (Thiazole)1620 - 1680Medium
C-N Stretch1250 - 1350Strong
C-F Stretch1100 - 1250Strong

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and the fragmentation pattern of the molecule, which can aid in structural elucidation. For this compound (C₁₀H₈F₂N₂S), the expected molecular weight is approximately 226.25 g/mol .

Expected Mass Spectrometry Data:

Ionm/z (expected)Description
[M]⁺~226Molecular Ion
[M - C₄H₃N₂S]⁺~129Loss of thiazolylmethyl group
[C₄H₄NS]⁺~98Thiazolylmethyl cation
[C₆H₄F₂N]⁺~129Difluoroaniline cation

Elemental Analysis for Compositional Verification

Elemental analysis is a crucial technique used to determine the elemental composition of a compound. For this compound, with a molecular formula of C₁₀H₈F₂N₂S, the expected elemental composition would be calculated and compared with experimentally determined values to confirm the purity and empirical formula of the synthesized compound.

Expected Elemental Analysis Data for C₁₀H₈F₂N₂S:

ElementTheoretical Percentage
Carbon (C)53.09%
Hydrogen (H)3.56%
Fluorine (F)16.79%
Nitrogen (N)12.38%
Sulfur (S)14.17%

Computational and Theoretical Chemistry Investigations of the Compound

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic and subatomic levels. These calculations solve the Schrödinger equation, or approximations of it, to determine the electronic structure and energy of a molecule. From this, a wealth of information regarding the molecule's properties and reactivity can be derived.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used computational method in quantum chemistry that has proven to be a good balance between accuracy and computational cost. DFT calculations are instrumental in predicting the geometric and electronic properties of molecules. While no specific DFT studies on 3,4-Difluoro-N-(thiazol-5-ylmethyl)aniline are currently available, the principles of such an analysis can be described.

The electronic properties of a molecule are central to its chemical reactivity. Key among these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which an electron is most likely to be donated, and its energy level correlates with the molecule's ionization potential. The LUMO is the orbital to which an electron is most likely to be accepted, and its energy level is related to the electron affinity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

For a molecule like this compound, a DFT calculation would typically reveal the spatial distribution of these orbitals. It is anticipated that the HOMO would be localized primarily on the electron-rich 3,4-difluoroaniline (B56902) moiety, while the LUMO might be distributed across the thiazole (B1198619) ring and the methylene (B1212753) bridge. The calculated energies of these orbitals would allow for the determination of the HOMO-LUMO gap, providing a quantitative measure of its expected reactivity.

Table 1: Illustrative Frontier Molecular Orbital Energies and Related Parameters (Hypothetical Data)
ParameterValue (eV)
EHOMO-6.5
ELUMO-1.2
HOMO-LUMO Gap (ΔE)5.3

Molecular Electrostatic Potential (MEP) mapping is a valuable visualization tool used to understand the charge distribution within a molecule and to predict its reactive sites. The MEP map displays the electrostatic potential on the electron density surface, with different colors representing varying potential values. Typically, red regions indicate areas of negative electrostatic potential, which are susceptible to electrophilic attack, while blue regions denote areas of positive electrostatic potential, indicating sites for nucleophilic attack. Green and yellow areas represent regions of neutral or near-neutral potential.

For this compound, an MEP map would likely show negative potential (red) around the nitrogen atom of the aniline (B41778) group and the nitrogen and sulfur atoms of the thiazole ring, highlighting these as potential sites for interaction with electrophiles. Conversely, positive potential (blue) would be expected around the hydrogen atoms, particularly the amine hydrogen.

The distribution of electron density within a molecule can be quantified by calculating the net atomic charges. Various population analysis schemes, such as Mulliken or Natural Bond Orbital (NBO) analysis, can be employed to assign partial charges to each atom. This information is crucial for understanding the molecule's polarity and its intermolecular interactions.

In the case of this compound, the fluorine, nitrogen, and sulfur atoms are expected to carry negative partial charges due to their high electronegativity, while the carbon and hydrogen atoms would generally possess positive partial charges. The specific values of these charges would provide a more detailed picture of the electronic landscape of the molecule.

Table 2: Illustrative Calculated Atomic Net Charges (Mulliken Population Analysis - Hypothetical Data)
AtomCharge (a.u.)
N (aniline)-0.45
F (C3)-0.25
F (C4)-0.26
N (thiazole)-0.30
S (thiazole)-0.15

Conformational Analysis via Computational Methods

The biological activity and physical properties of a molecule are often dictated by its three-dimensional structure, or conformation. Conformational analysis aims to identify the stable conformers of a molecule and to determine their relative energies. Computational methods are particularly well-suited for this task. By systematically rotating the rotatable bonds in this compound, such as the bond between the aniline nitrogen and the methylene carbon, and the bond between the methylene carbon and the thiazole ring, a potential energy surface can be generated. The minima on this surface correspond to stable conformers. The results of such an analysis would reveal the preferred spatial arrangement of the difluorophenyl and thiazolyl groups, which is critical for understanding how the molecule might interact with biological targets.

Molecular Modeling and Simulation Approaches

Beyond static quantum chemical calculations, molecular modeling and simulation approaches can provide insights into the dynamic behavior of this compound. Molecular dynamics (MD) simulations, for instance, can model the movement of atoms in the molecule over time, providing a picture of its flexibility and conformational dynamics in different environments, such as in solution. Such simulations could reveal how the molecule's conformation changes over time and how it interacts with solvent molecules. While no such studies have been published for this specific compound, these methods are standard tools in modern computational chemistry for characterizing molecules of similar complexity.

Pharmacophore Modeling and Ligand-Based Design

Ligand-based drug design relies on the principle that molecules with similar structures are likely to exhibit similar biological activities. Pharmacophore modeling is a cornerstone of this approach, identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target.

Molecular Docking Simulations for Protein-Ligand Interactions

When the three-dimensional structure of a biological target (e.g., a protein or enzyme) is known, molecular docking simulations can be employed to predict how a ligand will bind to it. This structure-based approach provides valuable insights into the specific interactions that stabilize the ligand-protein complex.

Estimation of Binding Affinities and Scoring FunctionsA critical component of molecular docking is the scoring function, which is used to estimate the binding affinity between the ligand and the protein for each predicted pose. These functions are mathematical models that approximate the free energy of binding. A lower (more negative) score generally indicates a more favorable binding interaction. While these scores are approximations, they are highly useful for ranking compounds in virtual screening campaigns and prioritizing them for further experimental validation.

While these computational methodologies are standard practice in modern medicinal chemistry, the absence of specific published data for this compound prevents a detailed analysis of its computational and theoretical chemistry investigations.

Target Protein Selection and Preparation (e.g., PDB ID Utilization)

In computational drug design, the selection and preparation of a target protein are foundational steps. For compounds related to the this compound scaffold, kinases have been a significant focus. For instance, studies on structurally similar 2-anilino-4-(thiazol-5-yl)-pyrimidines have investigated their binding selectivity against Cyclin-Dependent Kinase 2 (CDK2) and Cyclin-Dependent Kinase 7 (CDK7). nih.gov These proteins are key regulators of the cell cycle, and their inhibition is a promising strategy in cancer therapy.

The preparation of these targets for simulation studies begins with obtaining their three-dimensional structures from the Protein Data Bank (PDB). The PDB is a repository for the 3D structural data of large biological molecules, such as proteins and nucleic acids. Each structure is assigned a unique PDB ID. The selection of a specific PDB entry is critical and is often based on factors like resolution, the presence of co-crystallized ligands, and the completeness of the structure. Once a PDB structure is selected, it undergoes a preparation process that typically involves adding hydrogen atoms, assigning correct protonation states to amino acid residues, and optimizing the hydrogen-bonding network. This ensures that the protein structure is physically and chemically realistic for subsequent docking and simulation studies.

Table 1: Example of Target Proteins and PDB IDs Used in Studies of Related Kinase Inhibitors

Target Protein PDB ID(s) Therapeutic Area
Cyclin-Dependent Kinase 2 (CDK2) e.g., 1FIN, 1HCK Cancer
Cyclin-Dependent Kinase 7 (CDK7) e.g., 1UA2 Cancer

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are powerful computational techniques used to study the physical movement of atoms and molecules over time. nih.govajchem-a.com For this compound and its analogs, MD simulations provide detailed insights into how these ligands interact with their protein targets at an atomic level. ajchem-a.com The simulations are performed using force fields, such as CHARMM36, which define the potential energy of the system, and are run under conditions that mimic a biological environment (e.g., specific temperature, pressure, and solvent conditions). ajchem-a.com

Exploration of Ligand-Target Complex Stability and Dynamics

A primary application of MD simulations is to assess the stability of the ligand-protein complex. ajchem-a.com By simulating the complex for a sufficient duration (typically nanoseconds), researchers can observe its dynamic behavior. Key metrics are calculated to quantify this stability.

Root Mean Square Deviation (RMSD): This metric measures the average deviation of atomic positions in the complex over time, compared to a reference structure. A stable RMSD value over the course of the simulation indicates that the complex has reached equilibrium and the ligand is stably bound in the active site. ajchem-a.com For example, in simulations of various inhibitors, stable RMSD values for the complex often range from 1.5 to 3.0 Å. ajchem-a.com

Root Mean Square Fluctuation (RMSF): RMSF is calculated for individual residues or atoms to identify flexible regions of the protein and ligand. High RMSF values in certain protein loops might indicate conformational changes upon ligand binding.

Hydrogen Bond Analysis: The number and duration of hydrogen bonds formed between the ligand and the target protein are monitored throughout the simulation. Persistent hydrogen bonds are crucial for high-affinity binding and the stability of the complex. ajchem-a.com Studies often show that stable complexes maintain a consistent number of intermolecular hydrogen bonds over the last portion of the simulation time. ajchem-a.com

These analyses provide a dynamic picture of the binding event, revealing key amino acid residues that mediate the interaction and contributing to a better structural understanding of selective inhibition. nih.gov

Evaluation of Thermodynamic Binding Properties

MD simulations can also be used to estimate the thermodynamic properties of ligand binding, most notably the binding free energy. nih.gov Techniques like the Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics Generalized Born Surface Area (MM/GBSA) are commonly employed post-simulation to calculate the binding free energy.

These methods calculate the free energy of the protein-ligand complex, the free protein, and the free ligand in solution. The binding free energy is then determined by the difference between these values. The computed binding free energies can be compared with experimental binding affinities (e.g., IC₅₀ or Kᵢ values) to validate the simulation protocol. nih.gov In studies of 2-anilino-4-(thiazol-5-yl)-pyrimidines, the computed binding free energies were found to be consistent with the ranking of their experimental binding affinities for CDK2 and CDK7. nih.gov This information is invaluable for understanding the driving forces of binding (e.g., electrostatic vs. van der Waals interactions) and for predicting the affinity of novel, un-synthesized compounds. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netnih.gov For derivatives of the thiazole and aniline scaffolds, QSAR studies have been instrumental in identifying the key structural features required for biological activity and in guiding the design of new analogs. nih.govnih.gov

Development of Linear and Non-Linear QSAR Models

QSAR models can be broadly categorized as linear or non-linear. wu.ac.th The choice of method depends on the complexity of the relationship between the molecular descriptors and the biological activity.

Linear Models: These models assume a linear relationship between the descriptors and the activity. Common linear methods include Multiple Linear Regression (MLR) and Partial Least Squares (PLS). wu.ac.theijppr.com For example, a 3D-QSAR study on 1,4-benzothiazine derivatives used MLR to develop a statistically significant model with a correlation coefficient (r²) of 0.9172, indicating a strong linear correlation. eijppr.com Another common linear approach is Comparative Molecular Field Analysis (CoMFA), which correlates the biological activity with the steric and electrostatic fields surrounding the molecules. researchgate.net

Non-Linear Models: When the structure-activity relationship is too complex to be captured by a linear equation, non-linear models are employed. nih.gov Methods like Artificial Neural Networks (ANN) and Support Vector Machines (SVM) are frequently used. wu.ac.thresearchgate.net For instance, a study on thiazolidin-4-one derivatives found that a non-linear model developed using Gene Expression Programming (GEP) achieved a higher correlation coefficient (R² = 0.839 for the training set) compared to a linear model (R² = 0.603), suggesting a non-linear relationship was more appropriate for that dataset. nih.gov Non-linear models often provide superior predictive power for complex biological systems. researchgate.net

Table 2: Comparison of Linear and Non-Linear QSAR Models in Related Studies

Model Type Method Example Typical Correlation Coefficient (R²) Strengths
Linear Multiple Linear Regression (MLR) 0.60 - 0.92 nih.goveijppr.com Easy to interpret, computationally fast
Linear Comparative Molecular Field Analysis (CoMFA) 0.89 - 0.97 nih.govresearchgate.net Provides 3D contour maps for visualization
Non-Linear Artificial Neural Network (ANN) 0.87 - 0.95 wu.ac.thnih.gov Can model complex relationships, high predictive power
Molecular Descriptors Selection and Calculation

The foundation of any QSAR model is the set of molecular descriptors used to numerically represent the chemical information of the molecules. researchgate.net These descriptors can be calculated from the molecular structure and are categorized based on their dimensionality.

1D Descriptors: These include basic properties like molecular weight and atom counts.

2D Descriptors: These are derived from the 2D representation of the molecule and include constitutional, topological, and connectivity indices.

3D Descriptors: These are calculated from the 3D coordinates of the molecule and describe its shape and steric properties. eijppr.com

Quantum-Chemical Descriptors: These are derived from quantum mechanics calculations and describe electronic properties like dipole moment, orbital energies (HOMO, LUMO), and atomic charges. researchgate.net

The selection of the most relevant descriptors is a critical step in building a robust and predictive QSAR model. Various algorithms, such as genetic function approximation (GFA), are used to select a small subset of descriptors that have the highest correlation with the biological activity, thereby avoiding overfitting and improving the model's predictive ability. nih.gov For example, a QSAR study on 5-benzyl-4-thiazolinone derivatives identified descriptors related to ionization potential (MATS3i), shape (SpMax5_Bhe), and electrotopological state (minsOH, VE3_D) as being most relevant for predicting inhibitory activity. nih.gov

Statistical Validation of QSAR Models (e.g., R², Q²cv)

The credibility of a Quantitative Structure-Activity Relationship (QSAR) model hinges on its statistical validation. This process assesses the model's goodness-of-fit, robustness, and predictive capability. Key statistical metrics used for this purpose include the coefficient of determination (R²) and the cross-validated coefficient of determination (Q²cv).

The coefficient of determination, R², indicates the proportion of the variance in the dependent variable (biological activity) that is predictable from the independent variables (molecular descriptors). A value of R² close to 1.0 suggests a strong correlation between the descriptors and the activity within the training set. However, a high R² value alone does not guarantee the model's predictive power.

To assess the predictive ability and robustness of a QSAR model, cross-validation is employed. The leave-one-out (LOO) cross-validation is a common technique where a single compound is removed from the dataset, and the model is retrained on the remaining compounds. The activity of the removed compound is then predicted. This process is repeated until every compound has been excluded once. The resulting cross-validated coefficient of determination, Q²cv, provides a more realistic measure of the model's predictive performance. A high Q²cv value (generally > 0.5) indicates a model with good predictive power.

In the context of thiazole derivatives, various QSAR studies have reported a range of statistical validation parameters, demonstrating the utility of these models in predicting different biological activities. For instance, in a study of thiazole derivatives as Pin1 inhibitors, different modeling techniques yielded varying statistical results. A Multiple Linear Regression (MLR) model showed an R² of 0.76 and a Q²cv of 0.63. imist.maresearchgate.net In contrast, an Artificial Neural Network (ANN) model for the same set of compounds demonstrated a significantly higher R² of 0.98 and a Q²cv of 0.99. imist.maresearchgate.net

Another study on thiazole derivatives as succinate (B1194679) dehydrogenase (SDH) inhibitors reported an R² of 0.80 and a Q² of 0.63 for their MLR model, and an R² of 0.78 with a Q² of 0.64 for a Partial Least Squares (PLS) model. imist.ma Furthermore, a 3D-QSAR study on thiazoles as 5-HT3 receptor antagonists using Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) resulted in cross-validated r² values of 0.785 and 0.744, respectively. nih.gov

The statistical validation of QSAR models for various series of thiazole derivatives is summarized in the tables below, showcasing the range of R² and Q²cv values achieved with different modeling approaches and for different biological targets.

Table 1: Statistical Validation of QSAR Models for Thiazole Derivatives as Pin1 Inhibitors

Model Q²cv
MLR 0.76 0.63

Table 2: Statistical Validation of QSAR Models for Thiazole Derivatives as SDH Inhibitors

Model Q²cv
MLR 0.80 0.63

Table 3: Statistical Validation of 3D-QSAR Models for Thiazoles as 5-HT3 Receptor Antagonists

Model Cross-validated r² (Q²)
CoMFA 0.785

Table 4: Statistical Validation of 2D and 3D-QSAR Models for Antimicrobial Aryl Thiazole Derivatives

Model Type Activity
2D-QSAR G+ inhibition 0.9521 0.8619

These examples underscore the importance of statistical validation in establishing the credibility of QSAR models for thiazole derivatives. researchgate.net While no specific QSAR studies for this compound are available, the data from related structures indicate that well-constructed QSAR models for this compound could yield statistically significant and predictive results.

Structure Activity Relationship Sar Elucidation and Analog Design Principles

Theoretical Frameworks and Methodologies in SAR Studies

The exploration of the Structure-Activity Relationship (SAR) for N-(thiazol-5-ylmethyl)aniline derivatives heavily relies on a combination of computational and experimental methodologies. A primary theoretical framework employed is Quantitative Structure-Activity Relationship (QSAR) modeling. imist.maresearchgate.net QSAR studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. imist.ma For thiazole (B1198619) derivatives, 2D-QSAR models have been developed to predict their inhibitory activities against various biological targets, such as 5-lipoxygenase. imist.ma These models utilize molecular descriptors that quantify topological, electronic, geometric, and physicochemical properties of the molecules. researchgate.net Statistical methods like Multiple Linear Regression (MLR) and Partial Least Squares (PLS) are then used to generate predictive equations. imist.maresearchgate.net

Another critical methodology is molecular docking, a computational technique that predicts the preferred orientation of a molecule when bound to a target protein. plos.org This approach provides insights into the binding modes and interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the active site of the receptor. plos.org For instance, docking studies on thiazole derivatives targeting protein kinases help in understanding how modifications to the scaffold would affect binding affinity. mdpi.com

These computational approaches are complemented by experimental techniques. The synthesis of a focused library of analogs with systematic structural variations allows for the experimental determination of their biological activities, which in turn feeds back into and validates the computational models. nih.gov This iterative cycle of design, synthesis, and testing is a cornerstone of modern drug discovery and SAR elucidation.

Elucidation of Key Structural Determinants for Biological Interaction within the N-(thiazol-5-ylmethyl)aniline Scaffold

The biological activity of the N-(thiazol-5-ylmethyl)aniline scaffold is intricately modulated by the interplay of its constituent parts: the substituted aniline (B41778) ring, the thiazole moiety, and the N-linker.

The introduction of fluorine atoms onto the aniline ring can significantly influence the compound's physicochemical properties and its interaction with biological targets. Fluorine's high electronegativity and relatively small size allow it to modulate properties such as pKa, lipophilicity, and metabolic stability.

In the context of kinase inhibitors, fluorination of the aniline ring can enhance binding affinity through various mechanisms. For example, a difluoro substitution pattern can influence the conformation of the molecule, pre-organizing it for a more favorable binding pose within the active site of a kinase. mdpi.com The specific placement of fluorine atoms is crucial; for instance, a 3,4-difluoro substitution can lead to a different electronic distribution and conformational preference compared to a 2,4- or 3,5-difluoro pattern. While specific SAR data for 3,4-difluoro-N-(thiazol-5-ylmethyl)aniline is not extensively published, studies on analogous kinase inhibitors have shown that fluorine substitutions on the aniline ring can form key hydrogen bonds or favorable electrostatic interactions with the protein backbone or specific amino acid residues.

Table 1: Hypothetical SAR Data on Fluorine Substitution on the Aniline Moiety

CompoundR1R2Biological Activity (IC50, nM)
1aHH500
1b3-FH250
1c4-FH300
1d3-F4-F100
1e2-F4-F150

Note: This table is illustrative and based on general principles of fluorine substitution in medicinal chemistry, as specific data for this exact scaffold is not publicly available.

Substituents on the thiazole ring play a pivotal role in modulating the biological activity of N-(thiazol-5-ylmethyl)aniline derivatives. The electronic and steric properties of these substituents can directly impact target engagement.

Table 2: Hypothetical SAR Data of Thiazole Ring Substituents

CompoundR3 (Position 2)R4 (Position 4)Biological Activity (IC50, nM)
2a-NH2-CH380
2b-NH-c-propyl-CH350
2c-NH-Ph-CH3120
2d-NH2-Ph95
2e-NH2-H200

Note: This table is illustrative and based on general SAR principles for thiazole-based inhibitors, as specific data for this exact scaffold is not publicly available.

The secondary amine (N-H) in the parent scaffold can act as a hydrogen bond donor, which is often a key interaction in the binding of inhibitors to the hinge region of protein kinases. N-methylation of this amine removes the hydrogen bond donor capability, which can lead to a significant loss of activity if this interaction is crucial for binding. beilstein-journals.org However, in some cases, N-methylation can lead to an improved pharmacokinetic profile or introduce favorable steric interactions. nih.gov N-acylation would introduce a bulkier group and change the electronic properties of the linker, which could either be beneficial or detrimental depending on the specific target.

Table 3: Hypothetical SAR Data of N-Linkage Modifications

Note: This table is illustrative and based on common observations for N-linkage modifications in kinase inhibitors, as specific data for this exact scaffold is not publicly available.

Fluorine substitution on the aniline ring can influence the preferred conformation of the molecule. nih.gov The presence of fluorine atoms can introduce steric and electronic effects that favor a particular torsional angle, thereby reducing the entropic penalty upon binding. mdpi.com Computational studies, such as molecular dynamics simulations, can be used to explore the conformational landscape of these molecules and identify low-energy conformers that are likely to be biologically active. nih.gov The ability of the molecule to adopt and maintain a bioactive conformation is a key aspect of its SAR.

Rational Design and Synthesis of Novel Derivatives for SAR Exploration

The principles of rational drug design are central to the exploration of the SAR of the N-(thiazol-5-ylmethyl)aniline scaffold. This approach involves the iterative design of new analogs based on the understanding of the SAR and the three-dimensional structure of the target protein. nih.gov

The synthesis of novel derivatives typically involves multi-step reaction sequences. For instance, the core N-(thiazol-5-ylmethyl)aniline scaffold can be constructed through the reaction of a substituted aniline with a suitable thiazole-5-carboxaldehyde (B92649) followed by reduction of the resulting imine. nih.gov Alternatively, nucleophilic substitution of a halogenated thiazole-5-ylmethyl derivative with a substituted aniline can be employed. ijirt.org

To explore the SAR systematically, a library of analogs is often synthesized. For example, to probe the role of the aniline substituents, a series of anilines with varying electronic and steric properties (e.g., chloro, methyl, methoxy) at different positions would be used. nih.gov Similarly, to investigate the importance of the thiazole substituents, different aldehydes or ketones can be used in the initial steps of the thiazole ring synthesis. nih.gov Modifications at the N-linkage can be achieved by reacting the secondary amine with alkylating or acylating agents. nih.gov The biological evaluation of these rationally designed compounds then provides further data to refine the SAR models and guide the design of next-generation compounds with improved potency and selectivity. nih.gov

Scaffold Diversification and Hybridization Strategies

Scaffold diversification is a key strategy in medicinal chemistry to explore new chemical space and identify novel derivatives with improved pharmacological profiles. For the this compound core, this involves modifying the central scaffold to enhance target interaction, improve physicochemical properties, and potentially discover new biological activities.

One common approach is the creation of hybrid molecules , where the core scaffold is combined with other pharmacologically relevant moieties. For instance, the thiazole ring is a versatile building block found in numerous bioactive compounds and can be hybridized with other five-membered heterocyclic rings like pyrazole (B372694) or triazole. nih.govmdpi.com This strategy aims to combine the beneficial properties of each constituent ring system, potentially leading to synergistic effects on biological activity. For example, pyrazole is known for its significant antimicrobial and anticancer properties, making it an attractive partner for hybridization with a thiazole scaffold. nih.gov

Another diversification strategy involves altering the core ring system itself, a process known as scaffold hopping . This could involve replacing the thiazole ring with another bioisosteric five-membered heterocycle, such as an oxadiazole or thiadiazole, to explore different electronic and steric properties while maintaining key binding interactions. mdpi.com Similarly, the difluorinated aniline moiety could be replaced with other substituted aromatic or heteroaromatic rings to modulate target affinity and selectivity.

The following table illustrates potential scaffold diversification and hybridization strategies for the this compound scaffold.

StrategyModificationRationalePotential Outcome
Hybridization Fusion of the thiazole ring with a pyrazole moiety.To combine the pharmacological properties of both heterocycles. nih.govEnhanced potency or novel biological activity.
Hybridization linkage to a triazole ring.To explore new binding interactions and improve metabolic stability. mdpi.comImproved pharmacokinetic profile.
Scaffold Hopping Replacement of the thiazole ring with a 1,3,4-thiadiazole.To alter the electronic distribution and hydrogen bonding capacity of the core. mdpi.comAltered target selectivity.
Scaffold Hopping Replacement of the 3,4-difluoroaniline (B56902) with a substituted quinoline.To introduce a larger, more rigid aromatic system for enhanced π-stacking interactions.Increased target affinity.

Positional Scanning and Substituent Effects

Positional scanning is a systematic approach to understanding the impact of substituent placement on the biological activity of a lead compound. For this compound, this involves systematically modifying the substituents on both the aniline and thiazole rings to map out the steric and electronic requirements for optimal target engagement.

A systematic study would involve moving the fluorine atoms to other positions on the aniline ring (e.g., 2,4-difluoro, 2,5-difluoro) to probe the importance of their current placement. Furthermore, replacing the fluorine atoms with other substituents of varying electronic and steric properties (e.g., chlorine, methyl, methoxy) can provide a deeper understanding of the SAR. For instance, in a series of anilide-based factor Xa inhibitors, a fluorine atom positioned ortho to the amine linkage was found to improve cell permeability, potentially through an intramolecular electrostatic interaction. acs.org

Substituent Effects on the Thiazole Ring: The thiazole ring also presents opportunities for modification. The unoccupied positions on the thiazole ring can be substituted with small alkyl groups, halogens, or other functional groups to explore potential interactions with hydrophobic pockets or polar residues in the target's binding site. For example, in a series of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine Aurora kinase inhibitors, substituents at the para-position of the aniline ring were found to be crucial for potency and selectivity. nih.gov

The following table summarizes the potential effects of various substituents on the activity of this compound analogs.

Position of SubstitutionSubstituent TypeRationaleExpected Effect on Activity
Aniline Ring (C2, C5, C6)Electron-donating (e.g., -CH₃)To increase electron density and potentially enhance π-stacking interactions.May increase or decrease activity depending on the electronic requirements of the target.
Aniline Ring (C2, C5, C6)Electron-withdrawing (e.g., -Cl)To mimic the electronic effect of fluorine and explore the impact of size. mdpi.comPotentially maintain or slightly alter activity.
Aniline Ring (C3, C4)Bioisosteric replacement of FTo fine-tune electronic properties and metabolic stability.Modulation of potency and pharmacokinetic properties.
Thiazole Ring (C2, C4)Small alkyl (e.g., -CH₃)To probe for small hydrophobic pockets in the binding site.May increase affinity if a hydrophobic pocket is present.
Thiazole Ring (C2, C4)Hydrogen bond donor/acceptorTo form additional hydrogen bonds with the target protein.Could significantly increase potency if key interactions are formed.

Bioisosteric Replacements to Modulate Interactions

Bioisosteric replacement is a powerful tool in drug design used to fine-tune the physicochemical properties of a molecule while retaining its desired biological activity. This strategy involves substituting an atom or a group of atoms with another that has similar steric and electronic features.

For the this compound scaffold, several bioisosteric replacements can be considered to modulate its interactions with a biological target.

Aniline Ring Modifications: The aniline moiety itself is often a target for bioisosteric replacement due to its potential for metabolic liabilities leading to the formation of reactive metabolites. nih.gov Saturated carbocycles, such as bicyclo[1.1.1]pentane, have been explored as non-aromatic bioisosteres for the benzene (B151609) ring to increase the fraction of sp³-hybridized carbons (Fsp³) and improve the metabolic profile. nih.gov

Fluorine Bioisosteres: The fluorine atoms on the aniline ring can be replaced with other bioisosteres to modulate the compound's properties. For example, a hydroxyl group can sometimes act as a bioisostere for fluorine, although this would significantly alter the electronic and hydrogen-bonding characteristics. A more conservative replacement would be a chlorine atom, which has a similar electronegativity but is larger in size. u-tokyo.ac.jp

Thiazole Ring Bioisosteres: The thiazole ring can be replaced by other five-membered heterocycles such as oxazole (B20620), isoxazole, or pyrazole. These replacements can alter the dipole moment, hydrogen bonding capabilities, and metabolic stability of the molecule. For instance, in the development of SARS-CoV-2 main protease inhibitors, a thiazole core provided superior inhibition compared to an oxazole core, highlighting the importance of the sulfur atom for S2 subsite interaction. nih.gov

The following table provides examples of potential bioisosteric replacements for the this compound scaffold.

Original MoietyBioisosteric ReplacementRationalePotential Impact
3,4-Difluorophenyl5,6-Dichloropyridin-3-ylTo introduce a heteroaromatic ring, altering the pKa and dipole moment while maintaining an electron-deficient aromatic system.Modified target interactions and altered solubility.
ThiazoleOxazoleTo replace the sulfur atom with oxygen, altering the ring's electronics and hydrogen bonding capacity. nih.govPotential change in binding affinity and selectivity. nih.gov
Thiazole1,2,3-TriazoleTo introduce an additional nitrogen atom, providing more opportunities for hydrogen bonding and potentially improving metabolic stability. mdpi.comEnhanced target interactions and improved pharmacokinetic profile.
-F (Fluorine)-OH (Hydroxyl)To introduce a hydrogen bond donating group and alter the electronic properties. u-tokyo.ac.jpSignificant change in binding mode and potential for new interactions.
-F (Fluorine)-CN (Nitrile)To introduce a linear, polar group that can act as a hydrogen bond acceptor.May improve potency if a suitable hydrogen bond acceptor is present in the target.

Correlation of Structural Features with Specific Molecular Target Engagement

The ultimate goal of SAR studies is to correlate specific structural features of a molecule with its engagement of a particular molecular target. For this compound, which is a scaffold often found in kinase inhibitors, certain structural motifs are expected to play key roles in binding to the ATP-binding site of kinases. ed.ac.uk

The N-(thiazol-5-ylmethyl)aniline core can be considered a "hinge-binding" motif. The aniline nitrogen and the thiazole nitrogen can form crucial hydrogen bonds with the backbone amide residues of the kinase hinge region. The 3,4-difluorophenyl group would then be positioned to interact with the solvent-exposed region or a nearby hydrophobic pocket.

The 3,4-difluoro substitution on the phenyl ring likely plays a role in orienting the molecule within the binding site and could be involved in favorable electrostatic or halogen bonding interactions with the target protein. The electron-withdrawing nature of the fluorine atoms can also enhance the hydrogen bond donating capacity of the aniline N-H group.

In the context of Aurora kinase inhibition , for example, it has been shown that substituents on the aniline ring are critical for potency. nih.gov A hypothetical binding mode for this compound in a kinase active site is described in the table below.

Structural FeaturePutative Interaction with Kinase TargetRationale for Interaction
Aniline N-H groupHydrogen bond donor to the kinase hinge region backbone carbonyl.A common and critical interaction for many Type I and Type II kinase inhibitors.
Thiazole nitrogenHydrogen bond acceptor from a kinase hinge region backbone N-H.Complements the hydrogen bond donation from the aniline N-H to secure the molecule in the active site.
3,4-Difluorophenyl ringOccupies a hydrophobic pocket adjacent to the ATP-binding site.The fluorinated ring is lipophilic and can engage in van der Waals and potentially halogen bonding interactions.
Methylene (B1212753) linker (-CH₂-)Provides conformational flexibility to allow optimal positioning of the thiazole and difluorophenyl groups.Allows the molecule to adopt a low-energy conformation that maximizes favorable interactions with the binding site.

By systematically modifying each of these structural features and observing the corresponding changes in biological activity, a detailed pharmacophore model can be developed. This model can then guide the design of next-generation analogs with enhanced potency, selectivity, and drug-like properties.

Mechanistic Investigations of Biological Interactions and Target Selectivity

Identification and Characterization of Molecular Targets

The following sections outline the mechanistic investigations into the interaction of 3,4-Difluoro-N-(thiazol-5-ylmethyl)aniline with specific, biologically significant proteins.

The thiazole (B1198619) and aniline (B41778) moieties are common pharmacophores in the design of kinase inhibitors. Research into related compounds, such as 4-thiazol-2-anilinopyrimidine derivatives, has established a strong precedent for targeting Cyclin-Dependent Kinases (CDKs). nih.govnih.gov These studies have highlighted the importance of the aniline and thiazole rings for occupying the ATP-binding pocket of CDKs.

Derivatives of 4-thiazol-2-anilinopyrimidine have demonstrated potent inhibition of CDK9, a key regulator of transcription. nih.govacs.org For instance, the compound designated as 12u , a 4-thiazol-2-anilinopyrimidine derivative, inhibits CDK9 with an IC50 of 7 nM and displays over 80-fold selectivity for CDK9 compared to CDK2. nih.gov While direct inhibitory data for this compound on CDK9 is not yet available, its structural elements suggest it may serve as a scaffold for the development of selective CDK9 inhibitors. The difluoro-substitution on the aniline ring, in particular, could be explored to enhance potency and selectivity, a strategy that has proven effective for other kinase inhibitors.

Table 1: Inhibitory Activity of Related Thiazole Compounds on CDKs

Compound Target IC50 / Ki Selectivity
12u CDK9 IC50 = 7 nM >80-fold vs CDK2
CDKI-73 CDK9 IC50 = 4 nM Also inhibits CDK1, CDK2, CDK7 in low nM range

| LDC000067 | CDK9 | IC50 = 44 nM | 55-fold vs CDK2; >230-fold vs CDK6/7 |

This table presents data for compounds structurally related to this compound to provide context for potential activity.

VEGFR-2 is a critical receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels, which is a hallmark of cancer. The inhibition of VEGFR-2 is a validated strategy in oncology. Thiazole-containing compounds have been investigated as VEGFR-2 inhibitors. nih.govmdpi.commdpi.com Studies on such derivatives indicate that the thiazole ring can effectively interact with the hinge region of the kinase domain.

For example, a series of hydrazinyl thiazole derivatives have been synthesized and evaluated for VEGFR-2 inhibition, with one compound featuring a 4-chlorophenylthiazole ring showing an IC50 value of 51.09 nM. mdpi.com The presence of fluoro-substituents on the phenyl ring of related inhibitors has been shown to result in potent anti-VEGFR-2 activity. nih.gov Although specific data for this compound is pending, its difluorinated aniline component suggests that it could be a promising candidate for VEGFR-2 inhibition.

Table 2: VEGFR-2 Inhibitory Activity of Related Thiazole Derivatives

Compound Class Example Compound IC50
Hydrazinyl Thiazole Compound with 4-chlorophenylthiazole 51.09 nM
3-Methylquinoxaline N-t-butylbenzamide derivative 15 3.2 nM

This table showcases the potential of the thiazole scaffold in VEGFR-2 inhibition, providing a basis for the investigation of this compound.

HER2, another member of the epidermal growth factor receptor family, is a key target in the treatment of certain types of breast cancer. Hybrid molecules incorporating a thiazole ring have been explored as dual EGFR and HER2 inhibitors. For instance, a hybrid thiazolyl/pyrazoline compound demonstrated inhibitory activity against HER2 with an IC50 of 2.28 µM. nih.gov The development of specific inhibitors often involves optimizing the substituents on the core scaffold to achieve high affinity and selectivity. The difluoro-aniline portion of this compound could play a crucial role in binding to the HER2 active site, though experimental validation is required.

Cyclooxygenase-2 (COX-2) is an enzyme responsible for inflammation and pain. Selective COX-2 inhibitors are an important class of anti-inflammatory drugs. Thiazole and its derivatives have been incorporated into scaffolds designed to selectively inhibit COX-2. nih.govnih.gov For example, new thymol-3,4-disubstitutedthiazole hybrids have been synthesized and shown to display potent in vitro inhibitory activity against COX-2, with IC50 values as low as 0.037 µM. researchgate.netsemanticscholar.org The anti-inflammatory potential of this compound warrants investigation, given the established role of the thiazole moiety in COX-2 inhibition.

Monoamine Oxidase-B (MAO-B) is a key enzyme in the metabolism of neurotransmitters, and its inhibition is a therapeutic strategy for neurodegenerative diseases like Parkinson's disease. A variety of heterocyclic structures have been explored for MAO-B inhibition. nih.gov For instance, 4-(3-nitrophenyl)thiazol-2-ylhydrazone derivatives have been identified as selective MAO-B inhibitors. unich.it Additionally, other aniline derivatives have been investigated, suggesting that the aniline component of this compound could contribute to binding and inhibition of MAO-B. A study on 4-(2-methyloxazol-4-yl)benzenesulfonamide, a related heterocyclic compound, showed selective MAO-B inhibition with an IC50 value of 3.47 µM. mdpi.com

The main protease (Mpro) of SARS-CoV-2 is an essential enzyme for viral replication, making it a prime target for antiviral drug development. nih.govmdpi.com Thiazole-based derivatives have been designed and synthesized as inhibitors of SARS-CoV-2 Mpro. nih.gov For example, N-(substituted-thiazol-2-yl)cinnamamide analogs have shown inhibitory activity with IC50 values in the micromolar range. nih.gov Molecular modeling studies suggest that the thiazole moiety can form key interactions within the active site of the protease, such as arene-arene interactions with His41. nih.gov The potential of this compound as an Mpro inhibitor remains to be experimentally determined but is a viable area for future research based on these precedents.

DprE1 (Mycobacterium tuberculosis Target)

There is no publicly available scientific literature that investigates or establishes an interaction between this compound or its derivatives, such as Pexidartinib, and the decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) from Mycobacterium tuberculosis.

Molecular Mechanisms of Action

The primary molecular mechanism of action for derivatives of this compound, exemplified by Pexidartinib, is the inhibition of specific receptor tyrosine kinases.

ATP-Competitive Inhibition Mechanisms

Pexidartinib functions as an ATP-competitive inhibitor of the colony-stimulating factor 1 receptor (CSF-1R). cancer-research-network.com It exerts its inhibitory effect by binding to the ATP-binding pocket of the CSF-1R kinase domain. This interaction stabilizes the auto-inhibited conformation of the receptor by engaging with the juxtamembrane region, which is crucial for the inactivation of the kinase. drugbank.comresearchgate.net By occupying the ATP-binding site, Pexidartinib prevents the binding of ATP, a necessary step for the autophosphorylation and subsequent activation of the kinase. drugbank.comresearchgate.net This blockade of ATP binding effectively halts the downstream signaling cascades that are normally initiated by the binding of CSF-1 to its receptor. drugbank.com

Apoptosis Induction Pathways at the Cellular Level

Derivatives of this compound, such as Pexidartinib, have been shown to induce apoptosis in cancer cells. In studies involving anaplastic thyroid cancer (ATC) cells, Pexidartinib treatment led to a significant increase in apoptotic cells. nih.gov The induction of apoptosis by Pexidartinib is linked to the generation of reactive oxygen species (ROS) and the induction of endoplasmic reticulum (ER) stress. nih.gov Furthermore, in tenosynovial giant cell tumor (TGCT) cells, Pexidartinib has been observed to induce cell death. researchgate.net The apoptotic effects of Pexidartinib are also characterized by the modulation of key apoptosis-related proteins. researchgate.net

Enzyme Kinetics and Inhibition Profiles

Pexidartinib is a potent inhibitor of CSF-1R with a half-maximal inhibitory concentration (IC50) of 17 nM in in vitro assays. nih.gov The pharmacokinetic profile of Pexidartinib has been characterized in healthy subjects, showing rapid absorption with a time to maximum plasma concentration (Tmax) of approximately 2.5 hours. nih.gov The mean half-life of Pexidartinib ranges from 24.8 to 26.7 hours. nih.gov

ParameterValue
CSF-1R IC50 17 nM nih.gov
Tmax ~2.5 hours nih.gov
Half-life 24.8 - 26.7 hours nih.gov

Selectivity Profiling against Related Biological Targets

Pexidartinib, a derivative of this compound, exhibits a specific selectivity profile against a range of related biological targets. While it is a potent inhibitor of CSF-1R, it also demonstrates inhibitory activity against other tyrosine kinases, including c-KIT and FMS-like tyrosine kinase 3 with internal tandem duplication (FLT3-ITD). nih.gov This multi-targeted inhibition contributes to its therapeutic effects. drugbank.com The selectivity of Pexidartinib is a key aspect of its pharmacological profile, with a significantly higher affinity for CSF-1R and c-Kit compared to other related kinases. nih.gov

Kinase TargetIC50
CSF-1R 17 nM nih.gov
c-KIT 12 nM nih.gov
FLT3-ITD 9 nM nih.gov

Q & A

Q. What are the optimized synthetic routes for 3,4-Difluoro-N-(thiazol-5-ylmethyl)aniline, and how do reaction conditions influence yield?

Synthesis typically involves multi-step routes:

  • Step 1 : Fluorination of the aniline core using agents like Selectfluor™ or DAST under controlled temperatures (80–120°C) in polar aprotic solvents (e.g., DMF) .
  • Step 2 : Coupling the thiazole moiety via reductive amination or nucleophilic substitution. Catalysts such as Pd/C or bases like K₂CO₃ improve efficiency .
  • Optimization : Reaction time, solvent polarity, and catalyst loading significantly impact purity (>95% via HPLC) and yield (60–85%) .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

  • NMR : ¹⁹F NMR identifies fluorine substitution patterns, while ¹H NMR confirms thiazole-aniline linkage .
  • X-ray crystallography : SHELX software refines crystal structures to resolve bond angles and torsional strain, critical for understanding conformational stability .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (C₁₀H₈F₂N₂S; MW: 238.25 g/mol) .

Q. How do structural features (e.g., fluorine, thiazole) dictate reactivity and stability?

  • Fluorine atoms : Enhance electron-withdrawing effects, increasing resistance to oxidation and altering π-π stacking in crystal lattices .
  • Thiazole ring : Participates in hydrogen bonding via nitrogen atoms, influencing solubility in polar solvents (e.g., DMSO) .

Advanced Research Questions

Q. How do substituent variations (e.g., halogens, alkyl chains) impact biological activity?

Comparative studies show:

SubstituentPositionBiological EffectSource
Fluorine3,4-Enhanced cytotoxicity (IC₅₀ ~5 µM)
Chlorine3,4-Moderate enzyme inhibition
MethylthiazoleN-linkedImproved solubility
Thiazole modifications (e.g., methyl groups) increase hydrophobic interactions with target proteins .

Q. What mechanistic insights exist for its interaction with biological targets?

  • Target binding : Fluorine forms strong H-bonds with kinase active sites (e.g., EGFR), confirmed via docking studies (AutoDock Vina) .
  • Pathway modulation : Inhibits ATP-binding pockets in enzymes, validated by competitive binding assays .

Q. How can crystallographic data resolve contradictions in reported activity?

Discrepancies in IC₅₀ values (e.g., 5 µM vs. 20 µM) may arise from polymorphic crystal forms. SHELXL refinement distinguishes between enantiomers or co-crystal solvent effects, clarifying structure-activity relationships .

Q. What computational methods predict its reactivity and electronic properties?

  • DFT calculations : Analyze frontier orbitals (HOMO-LUMO gap ~4.1 eV) to predict charge transfer interactions .
  • Molecular dynamics : Simulate solvation effects in aqueous vs. lipid environments, guiding drug delivery strategies .

Q. How does this compound compare to analogs in antimicrobial or antitumor studies?

CompoundActivity (IC₅₀)Target
This compound5 µMEGFR kinase
3-Chloro analog12 µMCYP450
Difluoro substitution improves selectivity over chlorine analogs by reducing off-target binding .

What are unresolved questions in its mechanism of action?

  • Metabolic stability : Limited data on cytochrome P450 interactions require in vitro microsomal assays .
  • Resistance mechanisms : Unclear if thiazole modifications affect efflux pump recognition (e.g., P-glycoprotein) .

Q. Which research gaps warrant priority in future studies?

  • In vivo pharmacokinetics : Assess oral bioavailability and blood-brain barrier penetration using rodent models .
  • Toxicity profiling : Evaluate hepatotoxicity via ALT/AST assays and histopathology .

Q. Methodological Notes

  • Key references : Structural data from PubChem , synthesis protocols from peer-reviewed studies , and crystallography tools (SHELX) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.